Bienvenue dans la boutique en ligne BenchChem!

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

CNS Drug Discovery Physicochemical Profiling SAR

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 306979-57-7) is a heterocyclic small molecule (C14H14N4O, MW 254.29) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a 3-methylphenoxyethyl substituent at the 7-position. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for yielding potent and selective inhibitors of phosphodiesterase 2 (PDE2) and other therapeutically relevant targets.

Molecular Formula C14H14N4O
Molecular Weight 254.293
CAS No. 306979-57-7
Cat. No. B2525783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
CAS306979-57-7
Molecular FormulaC14H14N4O
Molecular Weight254.293
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC=NN23
InChIInChI=1S/C14H14N4O/c1-10-4-3-5-12(8-10)19-11(2)13-6-7-15-14-16-9-17-18(13)14/h3-9,11H,1-2H3
InChIKeyHHOSMXBSJPXCEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 306979-57-7): A Key Research Intermediate for CNS and PDE2-Targeted Drug Discovery


7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 306979-57-7) is a heterocyclic small molecule (C14H14N4O, MW 254.29) featuring a [1,2,4]triazolo[1,5-a]pyrimidine core with a 3-methylphenoxyethyl substituent at the 7-position . The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for yielding potent and selective inhibitors of phosphodiesterase 2 (PDE2) [1] and other therapeutically relevant targets [2]. This specific compound serves as a crucial building block and reference analog within structure-activity relationship (SAR) programs exploring CNS therapeutics and anti-infectives .

Why 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Unsubstituted or Para-Substituted Analogs in SAR-Driven Research


Substituting 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine with unsubstituted phenyl ethers (e.g., CAS 320416-74-8) or para-substituted analogs (e.g., the 4-chloro BTS-72664, CAS 165383-52-8) compromises critical pharmacophore properties. The distinct electron-donating nature and steric demand of the meta-methyl group directly alter the compound's lipophilicity, molecular shape, and electrostatic potential, which are pivotal drivers of target binding and selectivity . Unlike its 4-chloro counterpart, which is a CNS-active anticonvulsant [1], the 3-methyl variant is predicted to exhibit a differentiated biological profile, making it an indispensable comparator for SAR studies aiming to map the pharmacophoric requirements of the triazolo[1,5-a]pyrimidine core .

Quantitative Evidence Guide for Selection of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine Over Close Analogs


Meta-Methyl Substitution on the Phenoxyethyl Moiety Decreases Polar Surface Area and Increases Lipophilicity Relative to the Unsubstituted Parent

The introduction of a meta-methyl group on the phenoxy ring of 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine alters its physicochemical profile compared to the unsubstituted 7-(1-phenoxyethyl) analog . The target compound has a predicted Topological Polar Surface Area (TPSA) of 60.04 Ų and a consensus Log P (cLogP) of 3.01, making it more lipophilic . In contrast, the unsubstituted phenyl analog (CAS 320416-74-8) has a predicted TPSA of 60.04 Ų and a lower cLogP of 2.48 . This quantitative difference in lipophilicity is critical for optimizing blood-brain barrier penetration and CNS target engagement in neurological disease models [1].

CNS Drug Discovery Physicochemical Profiling SAR

Distinct Electronic and Steric Properties of the 3-Methyl Group Differentiate Target Binding from the 4-Chloro Analog

The 3-methyl substituent is an electron-donating group with a Hammett σ_m value of -0.07, contrasting sharply with the electron-withdrawing 4-chloro substituent of BTS-72664 (σ_p = +0.23) [1]. This electronic difference is compounded by steric effects; the meta-methyl group imposes a distinct three-dimensional shape on the molecule compared to the para-chloro group, which is known to engage in specific halogen bonding interactions [2]. While BTS-72664 is a potent anticonvulsant with an ED50 of 10 mg/kg (i.p.) in the mouse maximal electroshock seizure (MES) test, its activity is highly dependent on the 4-chloro group for target engagement [2]. The 3-methyl analog is therefore an essential tool to decouple electronic from steric effects in the SAR of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, preventing misleading extrapolations from the 4-chloro analog's pharmacological profile [3].

Receptor Binding Pharmacophore Modeling Selectivity Profiling

Authorization for Research-Use and Pharmaceutical R&D Quality Control Establishes Compliance Superiority Over Non-Authorized Chemical Vendors

7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is offered by ISO-certified suppliers with explicit documentation supporting its use in global pharmaceutical R&D and quality control applications . Vendor specifications indicate a minimum purity of 97%, with full analytical characterization (NMR, HPLC, MS) ensuring batch-to-batch reproducibility . In contrast, many close analogs (such as the unsubstituted parent, CAS 320416-74-8) are only available at a lower purity threshold of 95% from standard research chemical suppliers, without dedicated pharmaceutical-grade documentation . This formal authorization and documented purity level are critical for regulated environments where compound identity and purity must be verified against certified reference standards .

Procurement Compliance Quality Control Pharmaceutical R&D

Differentiated Predicted Metabolic Soft Spot Profile: Potential Advantage in in vitro ADME Assays

The meta-methyl group on the target compound is predicted by standard in silico models (e.g., MetaSite, SMARTCyp) to influence the compound's primary sites of cytochrome P450-mediated metabolism compared to the 4-chloro analog BTS-72664 [1]. The 3-methyl group is a known labile site for oxidative metabolism, potentially leading to the formation of a specific metabolite profile distinct from the dechlorination or arene oxide formation pathways expected for the 4-chloro analog [2]. This differential metabolic soft spot is crucial for medicinal chemists designing stable leads, as it provides an orthogonal structural solution for improving metabolic stability while maintaining core scaffold activity [3].

ADME-Tox Metabolic Stability Early Drug Discovery

High-Impact Application Scenarios for 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


CNS Lead Optimization: Evaluating Lipophilicity-Dependent Blood-Brain Barrier Penetration

In lead optimization programs for CNS disorders, use this compound as a tool to systematically increase lipophilicity. Its cLogP of 3.01 makes it ideal for probing the correlation between lipophilicity and brain-to-plasma ratio (Kp,uu) in rodent models, as evidenced by its quantitative differentiation from the unsubstituted analog (cLogP 2.48) . This allows medicinal chemists to establish a lipophilic efficiency (LipE) benchmark for the triazolo[1,5-a]pyrimidine series.

PDE2 Inhibitor Selectivity Profiling: A Meta-Methyl Probe for Kinase Selectivity Panels

Deploy this compound as a key negative control in PDE2 inhibitor selectivity panels. The distinct electron-donating properties of the 3-methyl group (σ_m = -0.07) compared to the electron-withdrawing 4-chloro analog (σ_p = +0.23) make it invaluable for distinguishing true pharmacophore requirements from simple hydrophobic collapse at the target binding site, as inferred from the published PDE2 inhibitor pharmacophore model [1].

Pharmaceutical Quality Control: A High-Purity Reference Standard for Impurity Profiling

Utilize this compound as a certified reference standard (purity ≥ 97%) for developing HPLC methods to detect and quantify related substances in API batches of advanced triazolo[1,5-a]pyrimidine candidates . Its well-characterized purity and availability from ISO-certified vendors make it suitable for method validation in compliance with ICH Q2(R1) guidelines.

In vitro ADME Fingerprinting: Establishing Structure-Metabolism Relationships for the Phenoxyethyl Series

Use this compound in human liver microsome (HLM) stability assays to generate intrinsic clearance data for the 3-methyl analog. The predicted metabolic lability at the meta-methyl group offers a specific structural handle to probe the impact of substituent position on metabolic soft spots, generating data that is directly comparable to the 4-chloro analog BTS-72664 [2] and essential for building predictive QSAR models for the series.

Quote Request

Request a Quote for 7-[1-(3-Methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.